molecular formula C14H13Cl3N2O2S B7850615 5-(2-hydroxyethyl)-6-methyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one

5-(2-hydroxyethyl)-6-methyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one

Cat. No.: B7850615
M. Wt: 379.7 g/mol
InChI Key: FHGHSQQWENFXMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

o-Veratraldehyde . This organic compound is a derivative of benzaldehyde, characterized by the presence of two methoxy groups attached to the benzene ring. It is commonly used in organic synthesis and has various applications in the field of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Methoxylation of Benzaldehyde: o-Veratraldehyde can be synthesized by the methoxylation of benzaldehyde

    Industrial Production Methods: Industrially, o-Veratraldehyde is produced through the reaction of guaiacol with formaldehyde in the presence of an acid catalyst. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: o-Veratraldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The methoxy groups in o-Veratraldehyde can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of veratric acid.

    Reduction: Formation of veratryl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the preparation of pharmaceuticals and agrochemicals.

Biology:

  • Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine:

  • Investigated for its potential therapeutic applications due to its bioactive properties.

Industry:

  • Utilized in the fragrance industry for the synthesis of aromatic compounds.
  • Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of o-Veratraldehyde involves its interaction with various molecular targets and pathways. It can act as an electrophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

    Vanillin: Similar structure with one methoxy group and one hydroxyl group.

    Syringaldehyde: Contains three methoxy groups.

    Veratryl Alcohol: The reduced form of o-Veratraldehyde.

Uniqueness:

  • o-Veratraldehyde is unique due to its specific arrangement of methoxy groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

5-(2-hydroxyethyl)-6-methyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl3N2O2S/c1-7-8(4-5-20)13(21)19-14(18-7)22-6-9-10(15)2-3-11(16)12(9)17/h2-3,20H,4-6H2,1H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGHSQQWENFXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1)SCC2=C(C=CC(=C2Cl)Cl)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N=C(N1)SCC2=C(C=CC(=C2Cl)Cl)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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